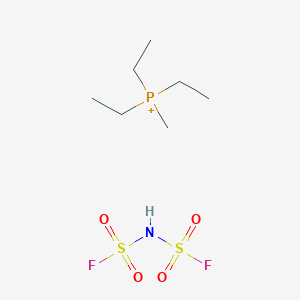
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide is a type of ionic liquid . It is generally used in biosensors, electroplating, and synthetic chemistry . The chemical formula is C7H18[P+]・F2[N-]O4S2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.CCCCCCCCCCCCCCP+(CCCCCC)CCCCCC .Chemical Reactions Analysis
This compound has been used in the formation of bis(trifluoromethanesulfonyl)imide intercalated graphite, which improves the electrochemical activity of lithium-ion batteries . It has also been used in the synthesis of amino acid ionic liquid-functionalized graphene for biosensors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 313.314 . Its density is 1.07 g/mL at 20 °C .Scientific Research Applications
1. Electrolytes for Metal-Air Batteries
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide, as an ionic liquid, has been studied for its application in electrolytes for metal-air batteries. It has shown promise due to its ability to stabilize superoxide anions, which is critical for the reduction of oxygen to superoxide in these batteries. This stabilization effect has been further validated through DFT calculations and spectroscopic techniques (Garcia-Quintana et al., 2021).
2. Sodium-Ion Battery Electrolytes
The compound has shown high efficacy when used as an electrolyte in sodium-ion batteries. Its characteristics, such as high conductivity and a wide operational temperature window, make it a suitable candidate for enhancing battery performance, especially with specific cathode materials like P2- and O3-Na 2/3 [Fe 2/3 Mn 1/3]O2 (Hilder et al., 2017).
3. Electrochemical Stability and Performance
Studies have shown that ionic liquids based on triethyl(methyl)phosphonium and similar phosphonium cations exhibit high electrochemical stability and good performance in terms of conductivity and thermal stability. This makes them valuable for applications where electrochemical stability is crucial, such as in energy storage devices and batteries (Tsunashima et al., 2014).
4. Dye-Sensitized Solar Cells
This compound has also been utilized in the development of efficient and stable solid-state dye-sensitized solar cells. Organic ionic plastic crystal electrolytes based on triethyl(methyl)phosphonium cations have been found to significantly enhance solar cell efficiencies. Their combination with silica has led to improved ionic conductivity and reduced resistance at electrode interfaces, resulting in notable stability and efficiency in solar cells (Lennert et al., 2018).
Mechanism of Action
Target of Action
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide, also known as TBATs, is primarily targeted towards enhancing the electrochemical activity of lithium-ion batteries . It interacts with the lithium ions in the battery, thereby improving its properties .
Mode of Action
TBATs improves the electrochemical activity of lithium-ion batteries by enhancing their conductivity and charge-discharge capacity . This is achieved by the addition of organic electrolytes such as ethylene carbonate, dimethyl carbonate, or diethyl carbonate to these ionic liquids .
Biochemical Pathways
The primary biochemical pathway affected by TBATs involves the transport of lithium ions within a battery. This process occurs as a result of an electrochemical window created over the cell . The distinct peaks specify a two-step process for Li+ intercalation/de-intercalation .
Result of Action
The result of TBATs action is a significant improvement in the conductivity and operative voltage of the lithium-ion battery . This leads to an increase in the battery’s overall performance, making it a promising energy storage for electric vehicle technology .
Action Environment
The action of TBATs is influenced by the polymer type and ratio in the battery system . For instance, a remarkable increase in permeability was achieved for TBATs-based composites upon increasing the PVDF ratio . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the composition of the battery system.
properties
IUPAC Name |
N-fluorosulfonylsulfamoyl fluoride;triethyl(methyl)phosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18P.F2HNO4S2/c1-5-8(4,6-2)7-3;1-8(4,5)3-9(2,6)7/h5-7H2,1-4H3;3H/q+1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLKWAIFMCLFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C)(CC)CC.N(S(=O)(=O)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19F2NO4PS2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





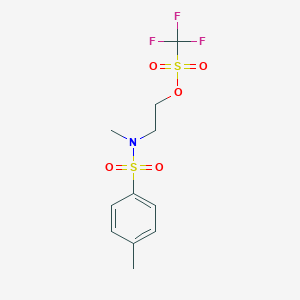
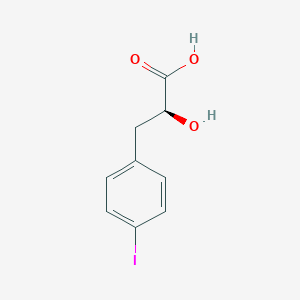

![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
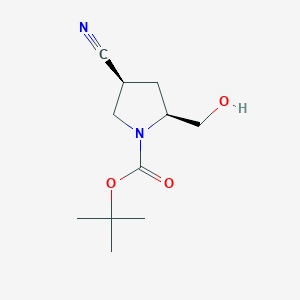
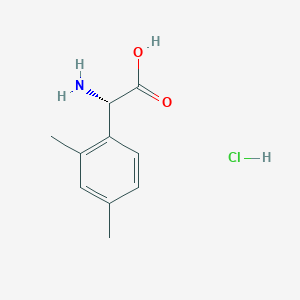
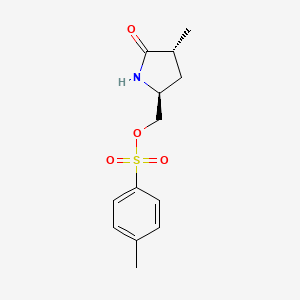

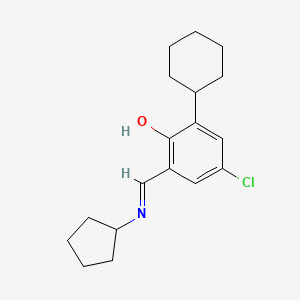
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate, 98%](/img/structure/B6296040.png)